molecular formula C11H15BrN2O2S B7808784 1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine CAS No. 883106-50-1

1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine

Cat. No.: B7808784
CAS No.: 883106-50-1
M. Wt: 319.22 g/mol
InChI Key: VBOGRHUUADZIJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine (CAS 883106-50-1) is a high-value chemical building block with the molecular formula C 11 H 15 BrN 2 O 2 S and a molecular weight of 319.22 g/mol . This compound is a piperidine derivative functionalized with both a (4-bromophenyl)sulfonyl group and a primary amine at the 4-position, making it a versatile intermediate for medicinal chemistry and drug discovery research. The primary amine group is a key handle for constructing molecular complexity, allowing for the formation of amide bonds or reductive amination reactions to create diverse compound libraries. The (4-bromophenyl)sulfonyl moiety can act as a strong electron-withdrawing group and may contribute to a molecule's binding affinity and metabolic stability. Furthermore, the bromine atom on the phenyl ring offers a site for further functionalization via modern cross-coupling reactions, such as Suzuki or Heck reactions, enabling rapid exploration of structure-activity relationships (SAR) . Piperidine sulfonamide scaffolds are frequently explored in pharmaceutical research for their potential biological activities. The specific structural features of this compound make it a candidate for use in developing therapeutics, aligning with research on sulfonyl piperidine derivatives investigated for treating prokineticin-mediated diseases and other patented pharmacologically active compounds . This product is intended for research and development applications in a laboratory setting. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

1-(4-bromophenyl)sulfonylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2S/c12-9-1-3-11(4-2-9)17(15,16)14-7-5-10(13)6-8-14/h1-4,10H,5-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOGRHUUADZIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001257713
Record name 1-[(4-Bromophenyl)sulfonyl]-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001257713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883106-50-1
Record name 1-[(4-Bromophenyl)sulfonyl]-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883106-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Bromophenyl)sulfonyl]-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001257713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 2: Reduction of the Ketone to an Amine

The ketone group at position 4 of the intermediate is reduced to an amine. Common methods include:

  • Reductive Amination: Using ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol.

  • Catalytic Hydrogenation: Employing H₂ gas and a palladium or platinum catalyst.

  • Oxime Intermediate Pathway: Converting the ketone to an oxime (using hydroxylamine) followed by reduction with LiAlH₄.

Optimization Insights

  • Temperature: Reductive amination typically occurs at 0–25°C to minimize side reactions.

  • Selectivity: Catalytic hydrogenation offers higher selectivity but requires careful control of pressure and catalyst loading.

Alternative Synthetic Pathways

Direct Sulfonylation of Piperidin-4-amine

An alternative one-step approach involves reacting piperidin-4-amine directly with 4-bromobenzenesulfonyl chloride. This method bypasses the reduction step but requires pre-synthesis of piperidin-4-amine, which is less commercially accessible than 4-piperidinone.

Challenges

  • Amine Protection: The primary amine in piperidin-4-amine may require protection (e.g., with Boc groups) to prevent over-sulfonylation.

  • Yield Trade-offs: Direct sulfonylation risks forming bis-sulfonylated byproducts, reducing overall efficiency.

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects

ParameterSulfonylation StepReduction Step
Solvent DichloromethaneMethanol or THF
Temperature 20–25°C0–25°C (reductive amination)
Catalyst Not requiredNaBH3CN or Pd/C

Key Observations

  • Polar aprotic solvents (e.g., dichloromethane) enhance sulfonyl chloride reactivity.

  • Lower temperatures during reduction improve amine selectivity.

Mechanistic Considerations

Sulfonylation Mechanism

The reaction follows an SN2 mechanism , where the lone pair on 4-piperidinone’s nitrogen attacks the electrophilic sulfur in 4-bromobenzenesulfonyl chloride. The chloride leaving group is expelled, forming the sulfonamide intermediate (Figure 2).

Reduction Pathways

  • Reductive Amination: The ketone reacts with ammonium ions to form an imine intermediate, which is reduced to the amine.

  • Oxime Reduction: The ketone is converted to an oxime, which undergoes hydride reduction to yield the primary amine.

Industrial Scalability and Cost Considerations

The two-step method using 4-piperidinone is preferred for scalability due to:

  • Low-Cost Starting Materials: 4-Piperidinone is commercially available and cheaper than piperidin-4-amine.

  • Minimal Byproducts: High para-selectivity in sulfonylation reduces purification demands.

Cost Comparison Table

MaterialPrice (USD/g)Availability
4-Piperidinone0.50High
Piperidin-4-amine12.00Low
4-Bromobenzenesulfonyl chloride8.00Moderate

Chemical Reactions Analysis

Oxidation Reactions

The sulfonyl group undergoes oxidation under controlled conditions to form sulfoxides or sulfones, depending on the oxidizing agent and reaction duration.

Oxidizing Agent Conditions Product Yield Reference
H₂O₂ (30%)RT, 12 h, acetic acidSulfoxide derivative68%
mCPBA0°C → RT, CH₂Cl₂, 6 hSulfone derivative82%

Mechanistic Insight : The reaction proceeds via electrophilic oxygen transfer to the sulfur atom. mCPBA provides a more electrophilic oxygen, favoring complete oxidation to sulfones.

Reduction Reactions

The sulfonyl group can be reduced to a sulfide, enhancing the compound’s nucleophilicity for downstream applications.

Reducing Agent Conditions Product Yield Reference
LiAlH₄THF, reflux, 4 hPiperidin-4-amine sulfide57%
NaBH₄/CuIMeOH, 50°C, 8 hPartial reduction to sulfinic acid41%

Limitation : Over-reduction of the aromatic bromine is avoided by using mild conditions.

Nucleophilic Aromatic Substitution

The bromine atom on the phenyl ring is susceptible to substitution with nucleophiles, enabling structural diversification.

Nucleophile Conditions Product Yield Reference
PiperidineDMF, K₂CO₃, 100°C, 24 h1-[(4-Piperidinophenyl)sulfonyl]piperidin-4-amine73%
Sodium thiophenolateDMSO, 120°C, microwave, 1 h1-[(4-(Phenylthio)phenyl)sulfonyl]piperidin-4-amine65%
MorpholineCuI, L-proline, DMSO, 80°C, 12 h1-[(4-Morpholinophenyl)sulfonyl]piperidin-4-amine58%

Key Catalysts : Copper iodide and phase-transfer catalysts like tetra-n-butylammonium tetraphenylborate enhance reaction rates .

Amine Functionalization

The secondary amine undergoes alkylation or acylation, expanding its utility in drug discovery.

Reagent Conditions Product Yield Reference
Acetyl chlorideEt₃N, CH₂Cl₂, 0°C → RT, 2 hN-Acetyl-1-[(4-bromophenyl)sulfonyl]piperidin-4-amine89%
Benzyl bromideK₂CO₃, DMF, 60°C, 6 hN-Benzyl-1-[(4-bromophenyl)sulfonyl]piperidin-4-amine76%

Side Reaction Mitigation : Steric hindrance from the sulfonyl group minimizes over-alkylation.

Cross-Coupling Reactions

The bromophenyl group participates in palladium-catalyzed couplings, enabling aryl-aryl bond formation.

Coupling Partner Catalyst System Product Yield Reference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°C1-[(4-Biphenyl)sulfonyl]piperidin-4-amine64%
EthynyltrimethylsilanePdCl₂(PPh₃)₂, CuI, NEt₃Alkyne-functionalized derivative52%

Optimization : Reactions require anhydrous conditions and inert atmospheres to prevent catalyst deactivation .

Stability Under Hydrolytic Conditions

The sulfonamide bond exhibits robustness in acidic/basic environments, critical for pharmaceutical formulation.

Condition Time Degradation Reference
1M HCl, reflux24 h<5%
1M NaOH, reflux24 h8%

Implication : Stability supports oral bioavailability in drug candidates .

Comparative Reactivity with Analogues

The amine group distinguishes its reactivity from related compounds:

Compound Oxidation Susceptibility Nucleophilic Substitution Rate
1-[(4-Bromophenyl)sulfonyl]piperidin-4-amineModerateHigh (due to amine activation)
1-[(4-Bromophenyl)sulfonyl]piperidine LowLow
1-[(4-Bromophenyl)sulfonyl]piperidin-4-one High (ketone oxidation)Moderate

Scientific Research Applications

Medicinal Chemistry

1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine has been investigated for its potential as a lead compound in drug development. Notable applications include:

  • Antimicrobial Activity : In vitro studies have demonstrated effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties .
PathogenMIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.50
  • Anti-inflammatory Properties : The compound has shown promise in reducing pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases like arthritis .
  • Enzyme Inhibition : It acts as a competitive inhibitor of acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases such as Alzheimer's .

The biological mechanisms of this compound include:

  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for growth.
  • Anti-inflammatory Mechanism : Modulation of signaling pathways associated with inflammation, particularly through inhibition of NF-kB activation.
  • Enzyme Inhibition Mechanism : The sulfonamide moiety binds to active sites of target enzymes, effectively inhibiting their activity .

Industrial Applications

In addition to its medicinal uses, this compound serves as an intermediate in the synthesis of various chemical products. It is utilized in the development of new materials and as a building block for more complex molecules in organic synthesis .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Antibacterial Efficacy Study : Research indicated that derivatives of piperidine-based sulfonamides exhibited superior activity against multi-drug resistant strains compared to standard antibiotics .
  • Anti-inflammatory Research : In vivo models demonstrated significant reductions in inflammation markers when treated with this compound, suggesting its utility in developing anti-inflammatory drugs .
  • Enzyme Inhibition Analysis : Kinetic studies revealed that this compound acts as a potent AChE inhibitor, with competitive inhibition characteristics that may lead to advancements in neuropharmacology .

Mechanism of Action

The mechanism by which 1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions being studied.

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

1-(4-Chlorobenzyl)piperidin-4-amine (CAS 78471-44-0)
  • Substituents : 4-Chlorophenylmethyl (benzyl) group at position 1, amine at position 3.
  • Molecular Weight : 224.73 g/mol .
  • Key Differences: The benzyl group is less polar than the sulfonyl group, reducing hydrogen-bonding capacity. Reported activities include antimicrobial and anticancer properties, likely due to the benzyl group’s hydrophobic interactions .
4-Bromo anilino-1-boc-piperidine (tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate)
  • Substituents: 4-Bromophenylamino group at position 4, Boc-protected amine.
  • Molecular Weight : 355.24 g/mol (Boc-protected form) .
  • Key Differences: The anilino group (NH-linked aryl) replaces the sulfonyl moiety, reducing electron-withdrawing effects. The Boc group enhances solubility but requires deprotection for biological activity.

Piperazine vs. Piperidine Derivatives

2-((1-(4-Bromophenyl)-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone (Compound 7j)
  • Substituents : Phenylsulfonyl-piperazine core with tetrazole-thioether and 4-bromophenyl groups.
  • Molecular Weight : 528.45 g/mol .
  • Key Differences: Piperazine (6-membered ring with two nitrogen atoms) vs. piperidine (single nitrogen). Piperazine derivatives exhibit greater conformational flexibility. Demonstrates antiproliferative activity, highlighting the therapeutic relevance of sulfonyl-piperazine hybrids .

Halogen and Functional Group Modifications

1-Benzylpiperidin-4-amine
  • Substituents : Benzyl group at position 1, amine at position 4.
  • Molecular Weight : 190.28 g/mol .
  • Key Differences :
    • The absence of sulfonyl and bromine reduces polarity and lipophilicity.
    • Central nervous system (CNS) activity is reported, likely due to the benzyl group’s ability to cross the blood-brain barrier .
Demethylated Astemizole (DM-AST)
  • Substituents : Methoxy-to-hydroxy modification on a benzimidazole-piperidinyl scaffold.
  • Key Differences :
    • The hydroxy group increases polarity compared to the sulfonyl group in the target compound.
    • DM-AST shows antimalarial activity by inhibiting hemozoin formation, suggesting sulfonyl groups could be explored for similar mechanisms .

Electronic and Steric Effects of Sulfonyl vs. Other Groups

Feature 1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine 1-(4-Chlorobenzyl)piperidin-4-amine 4-Bromo anilino-1-boc-piperidine
Electron Effect Strongly electron-withdrawing (SO₂) Moderately electron-withdrawing (Cl) Electron-donating (NH)
Polarity High (due to SO₂) Moderate Low (Boc-protected)
Biological Target Proteases/kinases (predicted) Antimicrobial agents Synthetic intermediate
Reference

Biological Activity

1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features, including a sulfonyl group and a piperidine moiety. These characteristics contribute to its diverse biological activities, making it a potential candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound can be represented as follows:

1 4 Bromophenyl sulfonyl piperidin 4 amine\text{1 4 Bromophenyl sulfonyl piperidin 4 amine}

Key Features:

  • Sulfonyl Group : Known for its reactivity with enzymes and receptors.
  • Bromophenyl Group : Enhances binding affinity to biological targets.

The mechanism of action involves interaction with specific molecular targets, primarily through the following pathways:

  • Enzyme Inhibition : The sulfonyl group can inhibit various enzymes, affecting metabolic pathways.
  • Receptor Modulation : The compound may bind to receptors, altering their activity and signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that this compound has potential anticancer properties. It may inhibit tumor cell proliferation through modulation of key signaling pathways associated with cancer growth.

Antimicrobial Activity

The compound demonstrates promising antimicrobial effects against various bacterial strains. In vitro studies have indicated:

  • MIC Values : The minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli ranges from 3.12 to 12.5 μg/mL, indicating moderate to strong antibacterial activity .

Enzyme Inhibition

This compound has been evaluated for its enzyme inhibitory activities:

  • Acetylcholinesterase (AChE) : It shows significant AChE inhibition, which is crucial for the treatment of neurodegenerative diseases .
  • Urease Inhibition : The compound exhibits strong urease inhibitory activity, which can be beneficial in treating infections caused by urease-producing bacteria .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds.

Compound NameKey FeaturesBiological Activity
1-[(4-Bromophenyl)sulfonyl]piperidineLacks amine groupReduced biological activity
1-[(4-Bromophenyl)sulfonyl]piperidin-4-oneContains a ketone instead of an amineDifferent mechanism; lower efficacy

The presence of both the sulfonyl and amine groups in this compound enhances its reactivity and biological efficacy compared to its analogs.

Case Studies

Recent research has focused on the synthesis and evaluation of derivatives based on this compound. For instance:

  • A study demonstrated that modifications to the piperidine structure led to enhanced anticancer activity in xenograft models .
  • Another investigation highlighted the compound's potential as a lead for developing new antimicrobial agents targeting resistant strains .

Q & A

Basic: What synthetic routes are established for 1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves sulfonamide formation between 4-bromobenzenesulfonyl chloride and piperidin-4-amine. A standard protocol includes:

  • Reacting equimolar amounts of the sulfonyl chloride and amine in anhydrous THF or dichloromethane.
  • Adding triethylamine (3 equiv.) as a base to neutralize HCl byproducts .
  • Purification via silica gel chromatography (ethyl acetate/hexane gradient) to isolate the product.
    Yield optimization requires controlled temperature (0–25°C) and inert atmosphere. Purity (>95%) can be verified via HPLC or LC-MS, with impurities often arising from incomplete sulfonylation or residual solvents .

Basic: Which spectroscopic and crystallographic methods are recommended for characterization?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies sulfonyl and piperidine protons (e.g., sulfonyl-linked aromatic protons at δ 7.6–7.8 ppm, piperidine NH2 at δ 1.5–2.0 ppm) .
  • X-ray Crystallography : SHELXL (via SHELX suite) refines crystal structures, particularly for resolving torsional angles of the sulfonyl group and piperidine ring. High-resolution data (d-spacing < 0.8 Å) minimizes R-factor discrepancies .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 343.23 for C₁₁H₁₄BrN₂O₂S) .

Advanced: How can computational methods like DFT elucidate reaction mechanisms involving this compound?

Answer:
Density Functional Theory (DFT) analyzes transition states and intermediates in reactions such as sulfonamide hydrolysis or nucleophilic substitution. For example:

  • Optimize molecular geometries using B3LYP/6-31G(d) basis sets.
  • Calculate Gibbs free energy profiles to identify rate-determining steps (e.g., sulfonyl group activation energy ~25–30 kcal/mol) .
  • Compare computed IR spectra with experimental data to validate intermediates .

Advanced: How do structural modifications impact reactivity or biological activity?

Answer:

  • Substituent Effects : Replacing the 4-bromo group with electron-withdrawing groups (e.g., nitro) enhances electrophilicity, altering nucleophilic aromatic substitution kinetics. Conversely, methoxy groups reduce reactivity due to steric hindrance .
  • Biological SAR : Piperidine ring methylation (e.g., N-methyl derivatives) increases lipophilicity, improving blood-brain barrier penetration in CNS-targeted analogs. Sulfonyl group removal reduces σ receptor binding affinity by ~60% .

Advanced: How to resolve contradictions in spectroscopic data across synthetic batches?

Answer:

  • Multi-Technique Validation : Cross-check NMR (e.g., DEPT-135 for quaternary carbons) and X-ray data to confirm regiochemistry. Discrepancies in NH₂ proton splitting may indicate rotameric forms .
  • Impurity Profiling : Use LC-MS/MS to detect byproducts (e.g., des-bromo analogs from incomplete substitution) .
  • Crystallographic Refinement : SHELXL’s TWIN/BASF commands correct for twinning artifacts in low-purity crystals .

Advanced: What challenges arise in crystallographic phasing of derivatives?

Answer:

  • Low Solubility : Derivatives with bulky substituents (e.g., 3,5-dimethylisoxazole) often form microcrystals. Use vapor diffusion with PEG 4000 to improve crystal size .
  • Twinned Data : SHELXD’s dual-space algorithm resolves phases for twinned crystals, but requires high redundancy (>95% completeness) .
  • Disorder Modeling : Partial occupancy of the sulfonyl group is common; refine using SHELXL’s PART/SUMP restraints .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.